molecular formula C7H13NO B118517 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine CAS No. 36166-75-3

1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

Cat. No. B118517
CAS RN: 36166-75-3
M. Wt: 127.18 g/mol
InChI Key: XCZCVUOQSMDKQW-UHFFFAOYSA-N
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Description

“1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine” is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are compounds containing the piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom .


Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest in organic chemistry due to their wide range of biological activities . Various methods have been reported for the synthesis of substituted piperidines . For example, one common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of “1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine” would consist of a six-membered ring containing one nitrogen atom and five carbon atoms. One of the carbon atoms would be substituted with a methyl group and a hydroxymethyl group .


Chemical Reactions Analysis

Piperidines, including “1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine”, can undergo a variety of chemical reactions. For instance, they can participate in the Suzuki–Miyaura coupling reaction, a type of cross-coupling reaction used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine” would depend on its specific structure. For example, its solubility, boiling point, and melting point would be influenced by factors such as the presence and position of functional groups .

Scientific Research Applications

Neurodegenerative Disease Research

Research on 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine primarily focuses on its relevance to neurodegenerative diseases. Studies have shown that derivatives of this compound, especially MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), play a significant role in modeling Parkinson's disease due to their neurotoxic effects on catecholaminergic nerve cells. This has provided crucial insights into the pathogenesis of Parkinson's disease and the mechanisms of neuronal death associated with mitochondrial dysfunction and excitotoxicity (Tatton et al., 1999; Fornai et al., 1997; Langston et al., 1984).

Neuroprotective Strategies in PD

Further investigations into neuroprotective surgical strategies for Parkinson's disease have utilized models induced by neurotoxic analogs of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine. These studies aim to evaluate the efficacy of interventions such as deep brain stimulation and neurotrophic factor administration in preclinical models, contributing to the understanding of potential therapeutic avenues (Torres et al., 2017).

Chemical Synthesis and Biological Activity

The compound and its derivatives have also been explored for their chemical synthesis routes and potential biological activities. The Hantzsch synthesis method, among others, has been applied to produce 1,4-dihydropyridines, which are structurally related and have shown significant biological relevance. Such synthetic pathways offer insights into developing compounds with potential therapeutic benefits (Sohal, 2021).

Experimental Models for Pharmacological Studies

The use of MPTP-lesioned marmoset models has been crucial in understanding Parkinson’s disease and testing the efficacy of pharmacological treatments. These studies have helped establish efficacy thresholds that potentially predict successful outcomes in clinical trials, facilitating the drug development process for neurodegenerative diseases (Beaudry & Huot, 2020).

Environmental and Genetic Interactions

Research on environmental neurotoxins related to Parkinson's disease has emphasized the role of genetic and environmental interactions in neurodegeneration. Such studies provide a foundation for understanding how exposures to specific compounds might contribute to the development of Parkinson's disease and other neurodegenerative disorders, underscoring the importance of environmental factors in the etiology of these diseases (Landrigan et al., 2005).

Future Directions

The future directions for research on “1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine” could include further studies on its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by piperidine derivatives, it could be of interest in fields such as medicinal chemistry and drug discovery .

properties

IUPAC Name

(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-8-4-2-7(6-9)3-5-8/h2,9H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZCVUOQSMDKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189730
Record name 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol
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URL https://comptox.epa.gov/dashboard/DTXSID70189730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

CAS RN

36166-75-3
Record name 1,2,3,6-Tetrahydro-1-methyl-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36166-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-tetrahydro-1-methylpyridine-4-methanol
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Synthesis routes and methods

Procedure details

To a solution of ethyl 1-methyl-1,2,3,6tetrahydro-4-pyridinecarboxylate (10.0 ml, 0.061 mole) in THF (200 ml) was added, maintaining temperature below 25° C., lithium aluminium hydride (2.76 g, 0.073 mole). After stirring for a further 15 min, water (2.75 ml), 10% NaOH (4 ml) and water (4 ml) were successively added, and the mixture was filtered. The filtrate was dried (Na2SO4) and evaporated in vacuo to give the title compound as an amber oil (6.30 g, 81%), which solidified on standing.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step Two
Name
Quantity
2.75 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
81%

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